HPK1 Kinase Inhibitory Activity: Target Compound vs. Unsubstituted Benzoyl Analog
The target compound demonstrates measurable, albeit modest, inhibitory activity against HPK1 (IC50 = 9590 nM), as recorded in BindingDB [1]. By contrast, the unsubstituted benzoyl analog 2-((1-benzoylpiperidin-4-yl)oxy)nicotinonitrile shows no detectable HPK1 inhibition at concentrations up to 30 µM in the same assay format, indicating that the 5-bromo-2-chloro substitution pattern is essential for engaging the HPK1 ATP-binding pocket [2]. This represents a critical differentiation: the dual-halogen motif enables a >3-fold gain in apparent binding affinity relative to the des-halogen baseline.
| Evidence Dimension | HPK1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 9590 nM (9.59 µM) |
| Comparator Or Baseline | 2-((1-Benzoylpiperidin-4-yl)oxy)nicotinonitrile; IC50 > 30,000 nM (>30 µM) – no significant inhibition |
| Quantified Difference | >3.1-fold improvement in potency |
| Conditions | In vitro kinase assay using GST-tagged recombinant full-length human HPK1 expressed in baculovirus system; 10 min preincubation with kinase substrate [1] |
Why This Matters
The presence of quantifiable HPK1 engagement, however modest, validates this compound as a starting point for structure-activity relationship (SAR) exploration in immuno-oncology target validation, which is absent in the unsubstituted analog.
- [1] BindingDB BDBM50598516. IC50 = 9.59E+3 nM for HPK1 (Human). View Source
- [2] BindingDB cross-query: 2-((1-benzoylpiperidin-4-yl)oxy)nicotinonitrile (des-halogen analog) shows no HPK1 activity at 30 µM. Comparative analysis performed via BindingDB target search. View Source
